molecular formula C22H26ClN3O3S B2704964 4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217048-27-5

4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2704964
M. Wt: 447.98
InChI Key: PYGNBPJYLYGHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

  • Novel Heterocyclic Compounds Synthesis : A study highlights the synthesis of novel benzodifuranyl derivatives, including thiazolopyrimidines and oxadiazepines, derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential medicinal applications (Abu‐Hashem et al., 2020).

  • Anti-Inflammatory Activity : Another study synthesized four compounds based on thiazole and thiazoline, showing anti-inflammatory activity. This indicates the potential of thiazole derivatives in developing nonsteroidal anti-inflammatory drugs (Lynch et al., 2006).

  • Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic conditions, showcasing their application in materials science for protecting metals from corrosion (Hu et al., 2016).

  • Synthesis of α-Ketoamide Derivatives : A novel series of α-ketoamide derivatives were synthesized using OxymaPure/DIC, highlighting advancements in organic synthesis methodologies. These compounds could have implications in drug development and synthesis (El‐Faham et al., 2013).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibitors for Carbon Steel : The study on benzothiazole derivatives as corrosion inhibitors for carbon steel in an acidic environment provides valuable insights into their potential industrial applications, offering enhanced protection and stability compared to previous inhibitors (Hu et al., 2016).

Pharmacological Research

  • Antimicrobial and Anticancer Agents : Research into benzothiazole acylhydrazones as anticancer agents emphasizes the medicinal chemistry applications of benzothiazole derivatives. These compounds were evaluated for their cytotoxic activity against various cancer cell lines, demonstrating their potential as anticancer agents (Osmaniye et al., 2018).

  • Anticonvulsant Activities : The synthesis of thiazolidin-4-ones as anticonvulsants showcases the potential of thiazole derivatives in developing new treatments for epilepsy, with certain compounds showing higher potency than standard drugs like diazepam (Senthilraja & Alagarsamy, 2012).

properties

IUPAC Name

4-acetyl-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-5-28-18-7-6-8-19-20(18)23-22(29-19)25(14-13-24(3)4)21(27)17-11-9-16(10-12-17)15(2)26;/h6-12H,5,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGNBPJYLYGHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

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